molecular formula C11H9F3N6S B11083470 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

3-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

Cat. No.: B11083470
M. Wt: 314.29 g/mol
InChI Key: WXOCGCHUUAMVSY-UHFFFAOYSA-N
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Description

3-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is a complex heterocyclic compound featuring a triazole ring fused with a triazolotriazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethylbenzyl Group: This step often involves nucleophilic substitution reactions where the triazole intermediate reacts with 3-(trifluoromethyl)benzyl halides in the presence of a base.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate for nucleophilic substitutions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydrotriazoles: From reduction reactions.

    Substituted Derivatives: From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

    Material Science: Used in the synthesis of polymers with specific properties.

Biology

    Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

    Enzyme Inhibition: Potential inhibitor of enzymes like carbonic anhydrase.

Medicine

    Anticancer Research: Shows promise in inhibiting the growth of certain cancer cell lines.

    Anti-inflammatory Agents: Potential use in the development of new anti-inflammatory drugs.

Industry

    Agriculture: Used in the development of new agrochemicals.

    Pharmaceuticals: As a building block for the synthesis of various drugs.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, while the trifluoromethyl group enhances lipophilicity, aiding in membrane permeability. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Complexity : The fusion of the triazole and triazolotriazole rings provides a unique scaffold not commonly found in other compounds.
  • Biological Activity : Enhanced due to the presence of the trifluoromethyl group, which is known to improve the pharmacokinetic properties of drugs.

This compound’s unique structure and diverse reactivity make it a valuable target for further research and development in various scientific fields.

Properties

Molecular Formula

C11H9F3N6S

Molecular Weight

314.29 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

InChI

InChI=1S/C11H9F3N6S/c12-11(13,14)8-3-1-2-7(4-8)5-21-10-18-17-9-19(15)6-16-20(9)10/h1-4,6H,5,15H2

InChI Key

WXOCGCHUUAMVSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C3N2N=CN3N

Origin of Product

United States

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